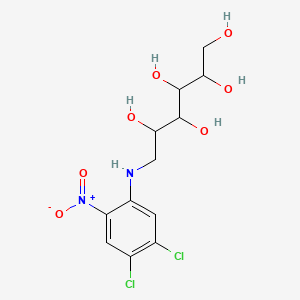
N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of nitro and dichloro groups attached to a phenyl ring, which is further linked to a glucamine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine typically involves the nitration of 4,5-dichloroacetanilide. The nitration process is carried out using a nitrating mixture comprising nitric acid and sulfuric acid. This method ensures high regioselectivity, resulting in the formation of 2-nitro-4,5-dichloroacetanilide with high purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of advanced purification techniques ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions often require nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and other functionalized compounds that retain the core structure of this compound.
Scientific Research Applications
N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine exerts its effects involves interactions with specific molecular targets. The nitro and dichloro groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine stands out due to its glucamine moiety, which imparts additional solubility and reactivity compared to similar compounds. This unique feature enhances its applicability in various research and industrial contexts.
Properties
CAS No. |
108751-29-7 |
|---|---|
Molecular Formula |
C12H16Cl2N2O7 |
Molecular Weight |
371.17 g/mol |
IUPAC Name |
6-(4,5-dichloro-2-nitroanilino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H16Cl2N2O7/c13-5-1-7(8(16(22)23)2-6(5)14)15-3-9(18)11(20)12(21)10(19)4-17/h1-2,9-12,15,17-21H,3-4H2 |
InChI Key |
IIKLGEAJJCZMFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















